molecular formula C11H14ClNO3 B2800361 (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1929582-61-5

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B2800361
CAS No.: 1929582-61-5
M. Wt: 243.69
InChI Key: GSYAUHNRYGNDMP-PPHPATTJSA-N
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Description

“(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride” is a compound that belongs to the class of chemicals known as tetrahydroisoquinolines. Tetrahydroisoquinolines are compounds containing at least one isoquinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring and is not aromatic . The “1S” denotes the stereochemistry of the compound, indicating it has one stereocenter and its configuration is “S”. The “5-methoxy” indicates a methoxy group (-O-CH3) attached at the 5th position of the isoquinoline ring. The “1-carboxylic acid” indicates a carboxylic acid group (-COOH) attached at the 1st position of the isoquinoline ring. The “hydrochloride” indicates it’s a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a methoxy group, and a carboxylic acid group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Tetrahydroisoquinolines, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The carboxylic acid group can participate in reactions such as esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid and methoxy groups .

Scientific Research Applications

Enantiopure Synthesis

A significant application of derivatives similar to "(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride" lies in the synthesis of enantiopure compounds. For instance, the efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid showcases their utility in creating modulators of nuclear receptors, including liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).

Chemical Rearrangements

Another application area is in the chemical rearrangement processes where methoxy-substituted tetrahydroisoquinolines are transformed under specific conditions, leading to the synthesis of complex molecular structures (McMahon, Thornber, & Ruchirawat, 1982). Such rearrangements are foundational in developing synthetic pathways for new pharmaceutical compounds.

Pharmacological Potential

Derivatives of tetrahydroisoquinoline, closely related to the compound , have shown pharmacological potential. For example, certain tetrahydroisoquinoline-3-carboxylic acids synthesized were found to transiently increase locomotor activity in mice, indicating a possible physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996). These findings open avenues for further research into their utility in neurological and behavioral science.

Anticancer Research

The synthesis of substituted tetrahydroisoquinolines has been explored for their potential as anticancer agents. Research focusing on their cytotoxicity against various cancer cell lines highlights the ongoing exploration of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Enzymatic Oxidation Studies

Research into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids demonstrates the compound's relevance in biochemical processes. These studies have implications for understanding the metabolic pathways and transformation of similar compounds in biological systems (Coutts, Hamblin, Tinley, & Bobbitt, 1980).

Mechanism of Action

Without specific studies or resources, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would depend on various factors, including its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAUHNRYGNDMP-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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